molecular formula C16H15N5O2S B6484002 6-[4-(1,2-benzothiazol-3-yl)piperazine-1-carbonyl]pyrimidin-4-ol CAS No. 2034281-63-3

6-[4-(1,2-benzothiazol-3-yl)piperazine-1-carbonyl]pyrimidin-4-ol

Cat. No.: B6484002
CAS No.: 2034281-63-3
M. Wt: 341.4 g/mol
InChI Key: AWQGWXFDWHXRND-UHFFFAOYSA-N
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Description

6-[4-(1,2-benzothiazol-3-yl)piperazine-1-carbonyl]pyrimidin-4-ol is a complex organic compound featuring a benzothiazole ring, a piperazine moiety, and a pyrimidin-4-ol structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antipsychotic, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(1,2-benzothiazol-3-yl)piperazine-1-carbonyl]pyrimidin-4-ol typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Piperazine Derivatization: The benzothiazole intermediate is then reacted with piperazine under controlled conditions to form the piperazine-benzothiazole conjugate.

    Pyrimidin-4-ol Incorporation: The final step involves coupling the piperazine-benzothiazole intermediate with a pyrimidin-4-ol derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations include reaction temperature, solvent choice, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzothiazole ring, potentially converting it to a dihydrobenzothiazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyrimidin-4-ol sites.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-[4-(1,2-benzothiazol-3-yl)piperazine-1-carbonyl]pyrimidin-4-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown promise in antimicrobial studies, particularly against bacterial strains resistant to conventional antibiotics. Its ability to interact with bacterial cell walls and disrupt essential processes makes it a candidate for new antibacterial agents.

Medicine

In medicine, the compound is being investigated for its potential antipsychotic and anti-inflammatory effects. It interacts with neurotransmitter receptors in the brain, which could lead to new treatments for psychiatric disorders.

Industry

Industrially, the compound’s derivatives are explored for use in agrochemicals and as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-[4-(1,2-benzothiazol-3-yl)piperazine-1-carbonyl]pyrimidin-4-ol involves its interaction with specific molecular targets such as enzymes and receptors. For instance, in antimicrobial applications, it may inhibit bacterial enzymes critical for cell wall synthesis. In antipsychotic applications, it likely modulates neurotransmitter receptors, altering signal transduction pathways in the brain.

Comparison with Similar Compounds

Similar Compounds

  • 6-[4-(1,2-benzothiazol-3-yl)piperazine-1-carbonyl]pyridine-4-ol
  • 6-[4-(1,2-benzothiazol-3-yl)piperazine-1-carbonyl]pyrimidin-2-ol

Uniqueness

Compared to similar compounds, 6-[4-(1,2-benzothiazol-3-yl)piperazine-1-carbonyl]pyrimidin-4-ol stands out due to its specific substitution pattern, which enhances its biological activity and chemical reactivity. Its unique combination of a benzothiazole ring, piperazine moiety, and pyrimidin-4-ol structure provides a versatile scaffold for further functionalization and optimization in drug development.

This detailed overview highlights the significance and potential of this compound in various scientific and industrial fields

Properties

IUPAC Name

4-[4-(1,2-benzothiazol-3-yl)piperazine-1-carbonyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c22-14-9-12(17-10-18-14)16(23)21-7-5-20(6-8-21)15-11-3-1-2-4-13(11)24-19-15/h1-4,9-10H,5-8H2,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQGWXFDWHXRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)C4=CC(=O)NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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